molecular formula C7H14O B128087 5-Methylhexanal CAS No. 1860-39-5

5-Methylhexanal

Cat. No. B128087
CAS RN: 1860-39-5
M. Wt: 114.19 g/mol
InChI Key: GEKRISJWBAIIAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methylhexanal involves the use of diisobutylaluminium hydride in dichloromethane and cyclohexane at -78°C for 3 hours under an inert atmosphere . The yield of this reaction is approximately 84% .


Molecular Structure Analysis

The IUPAC name for 5-Methylhexanal is 5-methylhexanal . The InChI string is InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 and the corresponding InChIKey is GEKRISJWBAIIAA-UHFFFAOYSA-N . The canonical SMILES representation is CC©CCCC=O .


Physical And Chemical Properties Analysis

5-Methylhexanal has a density of 0.8±0.1 g/cm³ . It has a boiling point of 141.2±8.0 °C at 760 mmHg . The vapour pressure of 5-Methylhexanal is 5.9±0.3 mmHg at 25°C . The compound has a molar refractivity of 34.6±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area of 5-Methylhexanal is 17 Ų .

Scientific Research Applications

  • Cholesterol Transformation Markers : In a study by Derewiaka et al. (2017), 5-methylhexanal was identified as a marker of cholesterol polymerization. The research utilized SPME-GC-MS technique to analyze volatile compounds of cholesterol during thermal processing, aiding in the understanding of cholesterol changes under thermal conditions. This application is significant for evaluating cholesterol changes in various research settings (Derewiaka et al., 2017).

  • Multiple Sclerosis Detection : Ionescu et al. (2011) developed a cross-reactive array for detecting volatile organic compounds, including 5-methylhexanal, in exhaled breath for diagnosing multiple sclerosis. The study highlights the potential of 5-methylhexanal as a biomarker in non-invasive medical diagnostics for multiple sclerosis (Ionescu et al., 2011).

  • Iso-alkane Oxidation : Thijsse and Linden (2006) investigated the oxidation of iso-alkanes by Pseudomonas, where 5-methylhexanal was considered in the context of microbial metabolism of hydrocarbons. This research provides insights into the biochemical pathways involved in the degradation of hydrocarbons, including 5-methylhexanal, which is crucial for environmental bioremediation (Thijsse & Linden, 2006).

  • Combustion Chemistry : Sarathy et al. (2014) included 5-methylhexanal in their comprehensive study of the combustion chemistry of various hydrocarbons. This research is pivotal in understanding the combustion behavior of hydrocarbons, which is essential for improving fuel efficiency and reducing emissions in internal combustion engines (Sarathy et al., 2014).

  • DNA Methylation Studies : The study of DNA methylation, a crucial process in epigenetics, often involves analyzing compounds like 5-methylhexanal. For instance, Tahiliani et al. (2009) and Kriaucionis and Heintz (2009) have researched the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in DNA, an essential process in mammalian DNA regulation. Such studies help in understanding genetic regulation and potential applications in medical genetics (Tahiliani et al., 2009), (Kriaucionis & Heintz, 2009).

  • Environmental Monitoring : Studies like the one conducted by Chang et al. (2006) utilize 5-methylhexanal as an indicator in assessing environmental pollution, particularly in the context of hydrocarbon emissions and their sources. This application is crucial for environmental monitoring and policymaking (Chang et al., 2006).

Mechanism of Action

Target of Action

5-Methylhexanal is a chemical compound with the molecular formula C7H14O

Biochemical Pathways

It’s known that aldehydes, the class of compounds to which 5-methylhexanal belongs, often participate in various biochemical reactions, including oxidation-reduction reactions and aldol reactions .

Action Environment

The action, efficacy, and stability of 5-Methylhexanal could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the NIST database provides some thermophysical property data for 5-Methylhexanal , which could be relevant for understanding how environmental conditions might affect its action.

properties

IUPAC Name

5-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRISJWBAIIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171827
Record name 5-Methylhexan-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhexanal

CAS RN

1860-39-5
Record name 5-Methylhexan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhexan-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 5-methylhexanal be used as a marker for any chemical processes?

A1: Yes, research suggests that 5-methylhexanal can be a marker for cholesterol polymerization during thermal processing. This finding emerged from a study investigating volatile markers of cholesterol thermal changes. [] The researchers identified several volatile compounds, including 5-methylhexanal, that increased in concentration alongside cholesterol polymerization at specific temperatures.

Q2: How is 5-methylhexanal employed in the synthesis of natural products?

A2: 5-Methylhexanal serves as a starting material in synthesizing optically active N-(4-hydroxynon-2-enyl)pyrrolidines. [] These pyrrolidine derivatives are crucial building blocks for creating Streptomyces γ-butyrolactone signaling molecules, specifically Streptomyces coelicolor Butanolide 5 (SCB-5) and Virginiae Butanolide A (VB-A). The synthesis involves reacting 5-methylhexanal with (S)-configured N-propargylprolinol ethers.

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